N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
“N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide” is a complex organic compound. It contains a tetrahydro-2H-thiopyran ring, which is a six-membered sulfur-containing ring with five carbon atoms and one sulfur atom . The compound also has an oxalamide group, which is a type of amide. The presence of a phenylethyl group indicates a two-carbon chain attached to a phenyl ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Pharmacokinetic Studies
Research on compounds with similar structural motifs, such as dolastatin 10 analogues like TZT-1027, highlights the investigation of pharmacokinetics and therapeutic potential in treating advanced solid tumors. These studies assess dose-limiting toxicities, maximum tolerated doses, and pharmacokinetic profiles to optimize therapeutic strategies (de Jonge et al., 2005).
Synthetic Methodologies
The development of novel synthetic approaches for creating oxalamide and related compounds indicates the interest in these chemicals for various applications, including potential therapeutic uses. For example, a novel synthetic pathway for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides suggests the versatility and potential utility of these compounds in creating targeted molecules (Mamedov et al., 2016).
Molecular Interaction Studies
Investigations into the interactions and properties of molecules with similar structures can provide insights into the potential applications of "N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide" in scientific research. For instance, studies on the reactivity and properties of specific organic compounds in acidic media or under various chemical conditions can shed light on the behavior and potential uses of these molecules in chemical synthesis, drug development, and environmental remediation (Chetouani et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13(14-6-4-3-5-7-14)19-16(21)15(20)18-12-17(22-2)8-10-23-11-9-17/h3-7,13H,8-12H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMZKPWTTRESJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCSCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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